(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Molecular Structure Analysis

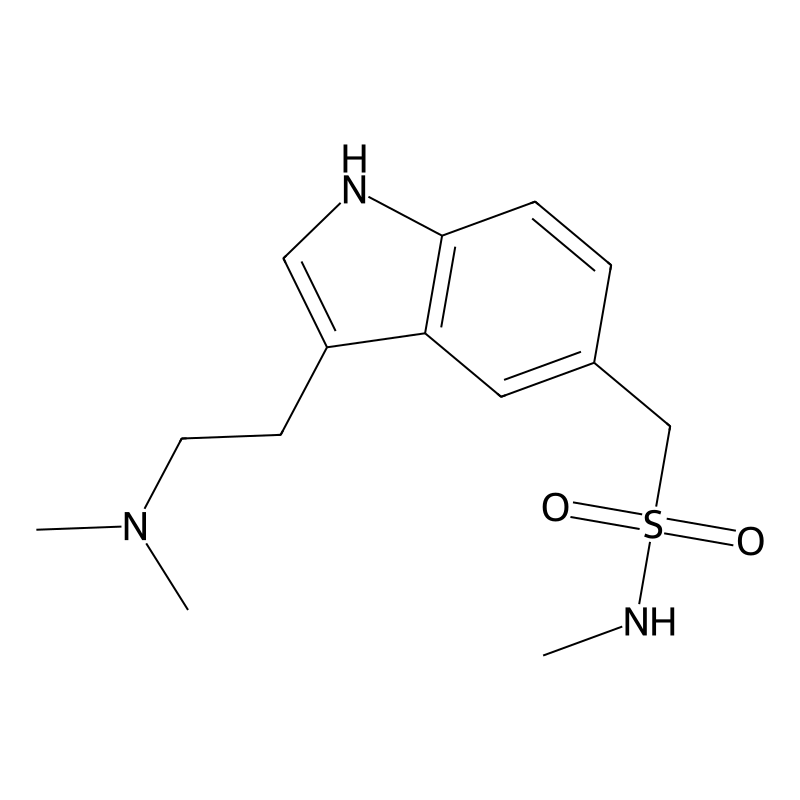

(R)-Methyl 2-oxocyclopentanecarboxylate possesses a cyclic structure with five carbon atoms (cyclopentane). It has a methyl ester group (CH3COO) attached to the second carbon (C-2) and a ketone group (C=O) at the same position. The "R" configuration refers to the stereochemistry at an unspecified chiral center in the molecule.

Chemical Reactions Analysis

(R)-Methyl 2-oxocyclopentanecarboxylate can participate in various reactions due to the presence of the ketone and ester functional groups. Here are some examples:

Decarboxylation

Under acidic conditions, the molecule can lose carbon dioxide (CO2) to form a substituted cyclopentanone derivative [].

Aldol Condensation

The ketone group can undergo aldol condensation with an aldehyde or ketone to form a β-hydroxy ketone.

Nucleophilic Addition

The carbonyl carbon of the ketone group can react with nucleophiles like amines or alcohols to form adducts.

Physical And Chemical Properties Analysis

- Melting Point: Not reported

- Boiling Point: 111 °C []

- Solubility: Soluble in organic solvents like dichloromethane, ethanol, and methanol [].

- Stability: Stable under normal storage conditions.

Mechanism of Action (Not Applicable)

There's no current research suggesting a specific biological role for (R)-Methyl 2-methyl-2-oxocyclopentanecarboxylate.

Synthesis of Chiral Secondary Alcohols:

One of the primary applications of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate lies in its role as a precursor for the synthesis of chiral secondary alcohols. PubChem, Methyl 1-methyl-2-oxocyclopentanecarboxylate: This process involves reduction of the corresponding aldehyde followed by cyclization and conversion to the desired alcohol. The resulting product exists as diastereomers, which can be separated using techniques like column chromatography or recrystallization to obtain pure enantiomers. Biosynth, FBA68084